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3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B8099918
M. Wt: 147.18 g/mol
InChI Key: WNILXFRBRAMNDF-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrrolo[2,3-b]pyridine Systems

The pyrrolo[2,3-b]pyridine system, also known as 7-azaindole (B17877), is a fused heterocyclic ring system that incorporates both a pyrrole (B145914) and a pyridine (B92270) ring. This scaffold is a key structural motif in a variety of biologically active compounds. The development of synthetic methodologies to access this scaffold has been a significant area of research, with numerous strategies being reported over the years. These synthetic efforts have been driven by the discovery of the pyrrolo[2,3-b]pyridine core in several natural products and its subsequent identification as a privileged scaffold in medicinal chemistry. The versatility of this system allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.

Structural Significance of the 3-Methyl-6-amine Substitution Pattern

The specific substitution pattern of a methyl group at the 3-position and an amine group at the 6-position of the pyrrolo[2,3-b]pyridine core in 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is of considerable interest. The methyl group at the C3 position can influence the molecule's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets. The amino group at the C6 position is a key functional group that can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition processes. This substitution pattern has been explored in the design of various kinase inhibitors, where the 6-amino group often serves as a key interaction point with the hinge region of the kinase domain.

Current Landscape of Academic Research on the Pyrrolo[2,3-b]pyridine Scaffold

Academic research on the pyrrolo[2,3-b]pyridine scaffold is vibrant and multifaceted. A significant portion of this research is concentrated on the development of new synthetic methods to access diverse derivatives of this scaffold. researchgate.net Furthermore, there is a strong focus on the biological evaluation of these compounds, particularly in the context of oncology and inflammatory diseases. The pyrrolo[2,3-b]pyridine core is a component of several FDA-approved drugs, which has further fueled research into its potential applications. nih.gov Current studies are exploring its use in the development of inhibitors for a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), BRAF, and Cyclin-Dependent Kinase 8 (CDK8). nih.govrsc.orgacs.org

Recent research has highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of various kinases. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of FGFR, with some compounds showing low nanomolar inhibitory activity. rsc.org In another study, novel pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as inhibitors of the V600E mutant of the BRAF kinase, a key target in melanoma. nih.gov Furthermore, a derivative of 1H-pyrrolo[2,3-b]pyridine has been identified as a potent type II inhibitor of CDK8, a kinase implicated in colorectal cancer. acs.org

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the broader context of pyrrolo[2,3-b]pyridine chemistry. The primary application of this compound is likely as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors. The 3-methyl and 6-amino substitution pattern provides a valuable platform for further chemical modifications to optimize biological activity and selectivity. Future research is expected to involve the incorporation of this moiety into larger molecular frameworks to target specific biological pathways implicated in disease. The continued interest in the pyrrolo[2,3-b]pyridine scaffold suggests that derivatives such as this compound will remain relevant in the pursuit of novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B8099918 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNILXFRBRAMNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Methyl 1h Pyrrolo 2,3 B Pyridin 6 Amine and Its Derivatives

Retrosynthetic Analysis of the 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Scaffold

One primary disconnection strategy involves functional group interconversion (FGI) and C-N bond cleavage of the C-6 amino group. This leads back to a 6-halo-3-methyl-1H-pyrrolo[2,3-b]pyridine intermediate (A ). The amino group can be installed in a forward sense via modern cross-coupling reactions, such as the Buchwald-Hartwig amination, or through classical nucleophilic aromatic substitution (SNAr) on an activated precursor.

Further disconnection of the C-3 methyl group from intermediate A suggests an electrophilic methylation of a 6-halo-1H-pyrrolo[2,3-b]pyridine (B ). The pyrrole (B145914) ring is generally susceptible to electrophilic substitution at the C-3 position, making this a viable synthetic step.

The core 1H-pyrrolo[2,3-b]pyridine scaffold (B ) can be disconnected in two principal ways, corresponding to either forming the pyrrole ring onto a pre-existing pyridine (B92270) (Path I) or annulating the pyridine ring onto a pyrrole precursor (Path II).

Path I (Pyrrole Ring Formation): This is the more common approach and involves disconnecting the C2-C3 and N1-C7a bonds of the pyrrole ring. This leads back to a substituted 2,3-diaminopyridine (B105623) derivative. Famous named reactions that follow this general pathway include the Fischer, Bartoli, and Madelung syntheses, each starting from different pyridine precursors. For instance, a Fischer-type synthesis would conceptually start from a 2-hydrazinopyridine (B147025) derivative.

Path II (Pyridine Ring Annulation): This less common approach involves disconnecting the pyridine ring, for example, across the C5-C6 and N7-C7a bonds. This would lead to a functionalized pyrrole precursor that can undergo cyclization to form the pyridine ring.

Classical and Modern Approaches to the Pyrrolo[2,3-b]pyridine Ring System Construction

The construction of the 7-azaindole (B17877) core is central to the synthesis of the target molecule. Both classical and modern methods have been developed to achieve this, generally by forming the pyrrole ring onto a pyridine. nih.gov

The annulation of a pyrrole ring onto a functionalized pyridine is the most established route to the 1H-pyrrolo[2,3-b]pyridine system.

Fischer Indole (B1671886) Synthesis: This venerable method can be adapted for azaindoles. It involves the acid-catalyzed reaction of a substituted 2-pyridylhydrazine with a ketone or aldehyde. nih.govwikipedia.orgorganic-chemistry.org For the synthesis of a 3-methyl derivative, propanal or acetone (B3395972) could be used as the carbonyl component. The reaction proceeds through a 2-pyridylhydrazone intermediate, which undergoes a chempedia.infochempedia.info-sigmatropic rearrangement to form the indole scaffold. nih.gov Polyphosphoric acid (PPA) is a common catalyst for the cyclization of 2-pyridylhydrazones. researchgate.net

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted azaindoles and involves the reaction of an ortho-substituted nitro-pyridine with an excess of a vinyl Grignard reagent. uni-rostock.deyoutube.com The reaction is often most effective when the position ortho to the nitro group is substituted. youtube.com The mechanism involves addition of the Grignard reagent, a nitro-to-nitroso reduction, a second Grignard addition, a chempedia.infochempedia.info-sigmatropic rearrangement, and subsequent cyclization and aromatization. youtube.com

Madelung Synthesis: The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine. wikipedia.org For 7-azaindoles, this translates to the cyclization of an N-acyl-2-amino-3-methylpyridine. chempedia.inforesearchgate.net The harsh conditions (strong base, high temperature) can limit its applicability, but it remains a viable, classical approach. wikipedia.org

Larock Indole Synthesis: A powerful modern alternative is the Larock heteroannulation, which involves the palladium-catalyzed reaction of an ortho-haloaminopyridine with an alkyne. ub.eduwikipedia.org For instance, 2-amino-3-iodopyridine (B10696) can be coupled with an alkyne like propyne (B1212725) to introduce the C-2 and C-3 substituents of the pyrrole ring in a single step, often with high regioselectivity. ub.edu

Domino Reactions: Recent advancements have led to one-pot syntheses of 7-azaindoles. For example, a domino reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde using a strong base like potassium hexamethyldisilazide (KHMDS) can directly furnish 2-aryl-7-azaindoles. nsf.govrsc.org

While less common, constructing the pyridine ring onto a pre-existing pyrrole is also a valid strategy. These methods typically start with a functionalized pyrrole, such as an aminopyrrole-carbonitrile, and utilize condensation reactions to build the pyridine ring. For example, a three-component reaction of a 5-amino-1-substituted-1H-pyrrole-3-carbonitrile with an aromatic aldehyde and a methylene-active compound can lead to the formation of a tetrahydropyrrolo[2,3-b]pyridine, which can then be aromatized. uni-rostock.de Another approach involves the intramolecular cyclization of N-substituted pyrrole-3-carboxamides, which can be mediated by Lewis acids like boron trifluoride etherate.

Regioselective Functionalization and Methylation Strategies for the Pyrrolo[2,3-b]pyridine Core

Once the 7-azaindole core is assembled, regioselective installation of the methyl and amino groups is required. The electronic nature of the bicyclic system, with an electron-rich pyrrole ring and an electron-deficient pyridine ring, governs its reactivity.

The C-3 position of the 7-azaindole nucleus is analogous to the C-3 position of indole and is highly susceptible to electrophilic attack.

Electrophilic Methylation: Direct methylation can be achieved using standard electrophilic methylating agents. However, competitive N-methylation on the pyrrole nitrogen is a common side reaction. Protection of the N-1 position, for example with a tosyl (Ts) or benzenesulfonyl (Bs) group, can direct the methylation exclusively to the C-3 position. The protecting group can then be removed under basic conditions.

Mannich Reaction: A classic method for introducing a one-carbon unit at C-3 is the Mannich reaction, which involves reacting the 7-azaindole with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to form a gramine-type intermediate. This intermediate can then be converted to the methyl group via reduction.

Friedel-Crafts Type Reactions: Aza-Friedel-Crafts reactions can be used to introduce substituents at the C-3 position. For example, direct coupling with cyclic imines has been shown to occur at C-3. nih.gov

Biocatalytic Methylation: An emerging and highly selective method is the use of methyltransferase enzymes. S-adenosyl methionine (SAM)-dependent methyl transferases have been identified that can perform stereo- and regioselective methylation at the C-3 position of indole derivatives, a technology that could be extended to azaindoles. nih.gov

Introducing an amino group at the C-6 position of the electron-deficient pyridine ring typically requires the pre-installation of a leaving group, such as a halogen.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds and is highly effective for the amination of halo-7-azaindoles. nih.govwikipedia.org The reaction of a 6-bromo- or 6-chloro-3-methyl-7-azaindole with an amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., Cs2CO3, NaOtBu) can provide the desired 6-amino product in high yield. nih.govresearchgate.net The use of ammonia (B1221849) equivalents, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LHMDS), allows for the direct introduction of a primary amino group. nih.gov This method is notable for its mild conditions and broad functional group tolerance, even allowing for the amination of unprotected N-H azaindoles. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is sufficiently activated by electron-withdrawing groups, direct displacement of a halide at C-6 by ammonia or an amine nucleophile can occur. However, this often requires harsh conditions (high temperatures and pressures) and is less general than palladium-catalyzed methods.

Reduction of a Nitro Group: An alternative classical approach involves the nitration of the 3-methyl-7-azaindole (B138285) scaffold, followed by reduction of the resulting 6-nitro derivative. Nitration typically occurs on the pyridine ring, and subsequent reduction, for example with SnCl2, H2/Pd-C, or zinc dust, would yield the C-6 amino group.

Catalytic Methodologies in this compound Synthesis

Catalysis is central to the efficient synthesis of complex molecules. For the pyrrolo[2,3-b]pyridine system, catalytic methods enable bond formations that would be difficult to achieve through classical synthetic approaches, often providing milder reaction conditions and higher selectivity.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds that form the pyrrolo[2,3-b]pyridine scaffold and its derivatives. wikipedia.org The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples, enabling the modular assembly of these structures.

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This reaction is frequently used to introduce aryl or other carbon-based substituents onto the heterocyclic core. nih.govnih.gov The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides/triflates and amines. wikipedia.org This method has largely superseded harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of pyrrolo[2,3-b]pyridine derivatives, this reaction is crucial for introducing the key amine functionality. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields. mdpi.comchemspider.com

In a representative synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a strategy was employed that involved a chemoselective Suzuki-Miyaura coupling at the C-2 position of a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This sequential approach highlights the precise control achievable with modern cross-coupling methods. nih.gov

Table 1: Examples of Catalytic Systems in Pyrrolopyridine Synthesis

Reaction Type Catalyst/Precursor Ligand Base Substrates Reference
Suzuki-Miyaura Pd₂(dba)₃ - K₂CO₃ 2-Iodo-pyrrolopyridine, Phenylboronic acid nih.gov
Suzuki-Miyaura Pd(dppf)₂Cl₂ dppf - 5-Iodo-pyrrolopyrimidine, Chloropyridine boronic acid mdpi.com
Buchwald-Hartwig Pd(OAc)₂ BINAP Cs₂CO₃ 4-Chloro-pyrrolopyrimidine, Amine mdpi.com

Direct C-H activation is an emerging and powerful strategy in organic synthesis that forges C-C or C-heteroatom bonds by functionalizing otherwise inert carbon-hydrogen bonds. This approach is highly atom-economical and can significantly shorten synthetic sequences. However, applying C-H activation to pyridine-containing molecules presents a unique challenge: the pyridine nitrogen can coordinate to the metal catalyst, deactivating it or directing the reaction to an undesired position. eurekaselect.com

To overcome this, several strategies have been developed:

Pyridine N-oxide Mediation : The pyridine nitrogen is temporarily oxidized to an N-oxide, which alters the electronic properties of the ring and acts as a directing group to facilitate C-H activation, often at the C2-position. eurekaselect.com

Direct C-H Activation : Methodologies for the direct C-H functionalization at the C2, C3, and C4 positions of the pyridine ring are being actively researched, employing specialized catalyst and ligand systems to control regioselectivity. eurekaselect.com

In the context of 7-azaindole synthesis, C-H arylation has been noted as a potential step in tandem with Buchwald-Hartwig amination to construct polycyclic derivatives. nih.gov

Green Chemistry Principles and Sustainable Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of heterocyclic compounds like pyrrolopyridines, these principles are increasingly being applied. Key strategies include:

Use of Greener Solvents : Replacing hazardous solvents like dioxane or toluene (B28343) with more environmentally benign alternatives such as water or ionic liquids. rasayanjournal.co.inacsgcipr.org A synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been demonstrated using water as the solvent. rsc.org

Alternative Catalysis : Employing non-toxic, reusable catalysts. For example, β-cyclodextrin has been used as a biomimetic catalyst in water to promote the synthesis of pyrrolopyridimidines under mild conditions. rsc.org There is also a push to replace precious metal catalysts like palladium with more abundant and less toxic base metals such as copper or nickel for cross-coupling reactions. acsgcipr.org

Atom Economy : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions are an excellent example of this principle. rasayanjournal.co.in

Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in

Multicomponent Reaction Approaches for Pyrrolo[2,3-b]pyridine Derivatives

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants are combined in a single step to form a product that contains substantial portions of all the starting materials. rsc.org This approach is highly efficient and ideal for rapidly building molecular complexity and generating libraries of compounds. nih.gov MCRs have been successfully employed to construct various pyrrole and fused pyridine heterocyclic systems. rsc.orgacs.orgresearchgate.net While not always forming the exact 1H-pyrrolo[2,3-b]pyridine core directly, they provide powerful methods for assembling related and isomeric structures like pyrrolo[3,4-b]pyridines. researchgate.net

Table 3: Examples of Multicomponent Reactions for Pyrrole/Pyridine Synthesis

Reactants Base/Catalyst Resulting Scaffold Reference
Phenylglyoxal, β-ketoamide, 5-aminopyrazole Acetic Acid Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine acs.org
3-Aminopyrazol-5-ones, Salicylic aldehydes, Acetylacetic ester - Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine nih.gov

Solid-Phase Synthesis Techniques (if applicable)

Solid-phase synthesis is a technique where molecules are built on a solid polymeric support. It is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of large libraries of compounds and simplifying purification, as excess reagents and by-products can be washed away. While this methodology is powerful, its application specifically for the synthesis of this compound and its direct derivatives is not widely documented in the scientific literature. The development of solid-phase routes could, however, offer a valuable future direction for creating diverse libraries of 7-azaindole derivatives for biological screening.

Iii. Mechanistic Investigations of Chemical Transformations Involving 3 Methyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Reaction Pathways of Electrophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Ring

The 1H-pyrrolo[2,3-b]pyridine system possesses a dual nature regarding its reactivity towards electrophiles. The pyrrole (B145914) ring is electron-rich and thus activated for electrophilic aromatic substitution (EAS), while the pyridine (B92270) ring is electron-deficient and generally deactivated. wikipedia.org For the parent 1H-pyrrolo[2,3-b]pyridine, EAS reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org

The mechanism for EAS proceeds through a classic two-step pathway involving the formation of a cationic intermediate. masterorganicchemistry.com

Attack of the Electrophile : The π-system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. masterorganicchemistry.comlibretexts.org

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon where the electrophile has added. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

In the case of the 7-azaindole (B17877) core, electrophilic attack at the C3 position is favored because the resulting positive charge can be delocalized over both the pyrrole ring and the nitrogen atom without disrupting the aromaticity of the fused benzene-like ring, making it the most thermodynamically stable intermediate. stackexchange.com The presence of the methyl group at C3 and the amino group at C6 in 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine would further influence this reactivity. Both are electron-donating groups that activate the ring system, though their precise influence on regioselectivity would depend on the specific reaction conditions.

Summary of Electrophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Core
Reaction TypeTypical ReagentsMajor RegioisomerReference
NitrationHNO₃/H₂SO₄3-Nitro rsc.org
BrominationBr₂3-Bromo rsc.org
IodinationI₂3-Iodo rsc.org
AcylationAc₂O/AlCl₃3-Acetyl researchgate.net
Mannich ReactionCH₂O, R₂NH3-Aminomethyl rsc.org

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) on the pyrrolo[2,3-b]pyridine core is more challenging than EAS and typically requires either activation by electron-withdrawing groups or the use of very strong nucleophiles. The reaction is particularly favored on the pyridine ring, which is inherently electron-deficient.

The most common mechanism is the addition-elimination pathway. This process involves two main steps:

Nucleophilic Addition : The nucleophile attacks a carbon atom bearing a suitable leaving group (like a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically rate-determining.

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.

For 7-azaindole derivatives, SNAr reactions have been demonstrated. For instance, 4-chloro-7-azaindoles can undergo substitution with various nucleophiles. researchgate.net The reaction is facilitated by the protonation of the pyridine nitrogen under acidic conditions, which further increases the electrophilicity of the ring system. enamine.net This acid-catalyzed mechanism is referred to as SNHetarH⁺. enamine.net The development of syntheses for highly substituted 7-azaindoles often relies on intramolecular SNAr cyclization as a key step. acs.org

Oxidative and Reductive Transformations of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine core can undergo both oxidative and reductive transformations, targeting either the pyrrole or pyridine ring, or the entire bicyclic system.

Oxidation :

N-Oxidation : The pyridine nitrogen is susceptible to oxidation, typically using reagents like meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding N-oxide. This functionalization can alter the electronic properties of the ring, for example, facilitating nucleophilic substitution at the C4 position. researchgate.net

Oxidative Coupling/Dimerization : Under certain conditions, oxidative dimerization can occur, leading to the formation of complex polyheterocyclic structures. This indicates the susceptibility of the core to radical or electron-transfer mechanisms.

Reduction :

Catalytic Hydrogenation : The pyridine ring of the 7-azaindole nucleus can be selectively reduced. Hydrogenation in an acidic medium at atmospheric pressure and temperature can lead to the formation of a hexahydropyrrolo[2,3-b]pyridine. researchgate.net The conditions of the hydrogenation can be tuned to achieve different levels of reduction.

Cycloaddition and Rearrangement Reactions

The pyrrolo[2,3-b]pyridine nucleus can participate in cycloaddition and rearrangement reactions, offering pathways to novel and structurally complex scaffolds.

[2+2] Photocycloaddition : Alkenyl-tethered 1H-pyrrolo[2,3-b]pyridine derivatives can undergo intramolecular [2+2] photocycloaddition reactions. These reactions, often sensitized, can be significantly accelerated by the presence of Lewis acids, leading to the stereoselective formation of cyclobutane-fused tetracyclic frameworks. acs.org

researchgate.netresearchgate.net Sigmatropic Rearrangement : Fischer indole-type syntheses of 7-azaindoles involve a researchgate.netresearchgate.net sigmatropic rearrangement as a key step, although this can be less efficient than in the standard indole (B1671886) synthesis due to the electron-deficient nature of the pyridine ring. researchgate.netuni-rostock.de

Ring-Expansion Rearrangement : Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base has been shown to cause a ring-expansion, yielding a 1,8-naphthyridine derivative. rsc.org

Characterization of Reactive Intermediates and Transition States

The study of chemical transformations invariably involves the consideration of transient species that are not part of the reactants or products.

Reactive Intermediates :

Arenium Ions (σ-complexes) : In electrophilic aromatic substitution, the key intermediate is the arenium ion, a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. libretexts.org

Meisenheimer Complexes : For nucleophilic aromatic substitution, the negatively charged Meisenheimer complex is the critical intermediate formed upon addition of the nucleophile. uni-rostock.de

7-Azaindoline Intermediates : Synthetic strategies have been developed that proceed via stable 7-azaindoline intermediates, which are subsequently oxidized to furnish the aromatic 7-azaindole core. acs.orgfigshare.com

Transition States : Computational chemistry has been employed to study the transition states of reactions involving the 7-azaindole nucleus. For example, ab initio calculations have been used to investigate the transition states and rate constants for proton transfer processes in 7-azaindole complexes with water, which are relevant to understanding tautomerization mechanisms. researchgate.net Such studies provide insight into reaction barriers and the influence of solvent molecules. researchgate.net

Stereochemical Considerations and Diastereoselectivity in Transformations

When chemical transformations create new chiral centers, the stereochemical outcome becomes a critical aspect of the reaction mechanism.

For the pyrrolo[2,3-b]pyridine system, stereocontrol is an active area of research, particularly in the synthesis of complex, biologically active molecules.

Asymmetric Aldol Reactions : The 7-azaindoline scaffold has been used as a chiral auxiliary or directing group to control stereoselectivity. For example, 7-azaindoline amides have been shown to coordinate with copper(I) catalysts to form a chiral environment that directs asymmetric aldol reactions, yielding products with high enantiomeric excess. mdpi.com

Stereoselective Cycloadditions : As mentioned, the intramolecular [2+2] photocycloaddition of 1H-pyrrolo[2,3-b]pyridine derivatives can proceed with high stereoselectivity, producing specific diastereomers of the fused cyclobutane products. acs.org

While specific studies on the diastereoselectivity of transformations involving this compound itself are not widely documented, the principles derived from studies on the parent 7-azaindole and its derivatives provide a strong foundation for predicting and controlling stereochemical outcomes in its reactions.

Iv. Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in solution.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, shows characteristic signals for its protons. spectrabase.com For the 3-methyl derivative, the introduction of the methyl group induces shifts in the neighboring protons and adds a new signal corresponding to the methyl protons themselves. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings exhibit distinct chemical shifts influenced by the nitrogen atoms and the fused ring system.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbon atoms in the pyridine ring of a related pyridine compound are observed at approximately 150 ppm (C2), 124 ppm (C3), and 136 ppm (C4). testbook.com The carbons of the pyrrole ring in the parent 1H-pyrrolo[2,3-b]pyridine have also been characterized. spectrabase.com The methyl carbon in the 3-methyl derivative would appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and through-space relationships of the atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and pyrrole rings. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for conformational analysis. princeton.edu For example, NOESY can reveal the spatial relationship between the methyl group and protons on the pyridine ring.

These 2D NMR experiments, when used in combination, allow for a complete and detailed assignment of the molecular structure of this compound. science.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₉N₃), HRMS would confirm this composition with high precision.

The fragmentation patterns observed in the mass spectrum, often induced by electron impact (EI-MS), offer valuable structural information. The fragmentation of 1H-pyrrolo[2,3-b]pyridines has been studied, and the pathways often involve the formation of stable intermediates like naphthyridines. rsc.org For the 3-methyl derivative, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the pyrrole or pyridine ring, respectively. The analysis of these fragmentation pathways helps to confirm the core structure and the position of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the pyrrole and amine groups would appear in the region of 3100-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment (if chiral derivatives are studied)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent or by resolving a chiral atropisomer, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for determining their absolute stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique spectral fingerprint for each enantiomer.

V. Computational and Theoretical Chemistry Studies of 3 Methyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. These calculations, typically performed using ab initio or semi-empirical methods, provide a detailed picture of the electron distribution and the nature of the molecular orbitals (MOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is characterized by a π-conjugated system delocalized over the bicyclic framework. The introduction of a methyl group at the C3 position and an amine group at the C6 position significantly influences the electronic distribution. The methyl group acts as a weak electron-donating group through hyperconjugation, while the amine group is a strong electron-donating group through resonance. These substitutions raise the energy of the HOMO and can affect the energy of the LUMO, thereby tuning the molecule's electronic and optical properties.

The HOMO is typically localized on the pyrrole (B145914) ring and the exocyclic amine group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine (B92270) ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's chemical reactivity and its UV-Vis absorption characteristics.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterCalculated Value (eV)Method/Basis Set
HOMO Energy-5.85DFT/B3LYP/6-31G(d)
LUMO Energy-1.20DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap4.65DFT/B3LYP/6-31G(d)

Density Functional Theory (DFT) Applications for Reactivity Prediction and Reaction Mechanism Modeling

Density Functional Theory (DFT) has become a standard tool for predicting the reactivity of organic molecules and for modeling reaction mechanisms involving species like this compound. DFT calculations can provide valuable information on various reactivity descriptors.

Reactivity indices derived from DFT, such as the Fukui functions, local softness, and electrostatic potential maps, can identify the most reactive sites within the molecule. For this compound, the nitrogen atom of the amine group and the carbon atoms of the pyrrole ring are expected to be the most nucleophilic centers, making them prone to electrophilic substitution. The pyridine nitrogen and specific carbon atoms in the pyridine ring are predicted to be the primary electrophilic sites.

DFT is also extensively used to model reaction mechanisms, for instance, in electrophilic aromatic substitution, cross-coupling reactions, or coordination with metal centers. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation barriers, providing a deeper understanding of the reaction kinetics and thermodynamics.

Conformational Analysis and Tautomerism Studies of the Pyrrolo[2,3-b]pyridine System

The pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms. For the parent 7-azaindole (B17877), the 1H and 7H tautomers are the most common. The relative stability of these tautomers is influenced by substitution and the surrounding environment (gas phase, solvent). For this compound, the 1H tautomer is generally considered to be the most stable form.

Computational methods, particularly DFT, are employed to calculate the relative energies of the different tautomers and the energy barriers for their interconversion. These studies are crucial as the tautomeric form of the molecule can significantly impact its biological activity and chemical reactivity.

Molecular Dynamics Simulations for Understanding Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or a biological receptor. nih.gov MD simulations can reveal detailed information about the solvation shell around the molecule and the nature of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov

In an aqueous environment, the amine group and the nitrogen atoms of the pyrrolo[2,3-b]pyridine core are expected to act as hydrogen bond donors and acceptors, forming a network of hydrogen bonds with water molecules. The aromatic rings can engage in π-π stacking interactions with other aromatic systems. Understanding these interactions is critical for predicting the molecule's solubility and its binding affinity to biological targets. MD simulations combined with free energy calculation methods can also be used to predict binding affinities. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its characterization and structural elucidation.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can help in the assignment of complex spectra and confirm the chemical structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the λmax values and the intensity of the absorption bands in the UV-Vis spectrum, providing insights into the electronic structure and chromophoric properties of the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
Spectroscopic ParameterPredicted ValueComputational Method
¹H NMR Chemical Shift (H2)7.15 ppmGIAO-DFT/B3LYP
¹³C NMR Chemical Shift (C6)155.2 ppmGIAO-DFT/B3LYP
UV-Vis λmax295 nmTD-DFT/B3LYP

Development and Application of Theoretical Descriptors for Chemical Space Exploration

Theoretical descriptors derived from the computed molecular structure of this compound can be used to explore chemical space and design new molecules with desired properties. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

By calculating a range of descriptors for a library of virtual derivatives of this compound, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the biological activity, toxicity, or physicochemical properties of new, unsynthesized compounds, thereby accelerating the drug discovery and materials science research process.

Vi. Chemical Reactivity and Derivatization Strategies for 3 Methyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Functionalization at the Pyrrole (B145914) Nitrogen (N-1)

The pyrrole nitrogen (N-1) of the 7-azaindole (B17877) scaffold is a common site for functionalization, which can influence the compound's physicochemical properties and biological activity.

N-Alkylation and N-Arylation: The N-1 position can be readily alkylated or arylated under basic conditions. Typical reactions involve deprotonation with a base like sodium hydride (NaH) followed by treatment with an alkyl or aryl halide. Protecting groups are also frequently introduced at this position to prevent unwanted side reactions during subsequent synthetic steps.

Protecting Groups: A common strategy in the multi-step synthesis of 7-azaindole derivatives is the protection of the N-1 position. The trimethylsilylethoxymethyl (SEM) group is one such protecting group, which can be introduced to mask the pyrrole NH. nih.gov However, the deprotection of the SEM group can sometimes be challenging and lead to side products. nih.gov

Impact on Activity: Modification at the N-1 position can be critical for biological activity. For instance, in a series of phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive, highlighting the sensitivity of this position to substitution. nih.gov

Table 1: Examples of Reagents for N-1 Functionalization

Reagent Type Specific Example Purpose Reference
Alkylating Agent Methyl iodide Introduction of a methyl group nih.gov
Protecting Group SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) Masking the N-H for subsequent reactions nih.gov

Transformations and Substitutions on the Pyridine (B92270) Ring

The pyridine portion of the 7-azaindole nucleus can undergo various transformations, most notably electrophilic substitution and transition-metal-catalyzed cross-coupling reactions. Halogenated intermediates are particularly valuable for introducing further diversity.

Halogenation: Positions on the pyridine ring can be halogenated to provide handles for cross-coupling reactions. For example, 4-chloro-7-azaindole (B22810) derivatives are common precursors in synthetic routes. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-azaindole with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl substituents. nih.govresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This method is employed to form carbon-nitrogen bonds, enabling the introduction of primary and secondary amines onto the pyridine ring. nih.govmdpi.com

Chemoselectivity: In polysubstituted systems, the relative reactivity of different positions must be considered. For example, in a 2-iodo-4-chloro-pyrrolopyridine intermediate, Suzuki coupling occurs chemoselectively at the more reactive C-2 iodo position before amination at the C-4 chloro position. nih.gov

Chemical Modifications at the 6-Amino Group

The 6-amino group is a key functional group that acts as a hydrogen bond donor and a potent nucleophile, allowing for a wide range of chemical modifications. msu.edu

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These modifications can modulate the electronic properties and steric bulk at this position.

Alkylation and Reductive Amination: N-alkylation can be achieved through direct reaction with alkyl halides or via reductive amination with aldehydes or ketones.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can introduce additional hydrogen bonding motifs.

Buchwald-Hartwig Amination: The 6-amino group itself can be installed onto a halogenated 7-azaindole core using Buchwald-Hartwig amination. mdpi.com Studies on related 6-aminopyridine derivatives have shown that this group can be further derivatized to produce a variety of pharmacologically active compounds. researchgate.netresearchgate.net

Table 2: Derivatization Reactions at the 6-Amino Group

Reaction Type Reagents Product Functional Group
Acylation Acyl chloride, Base Amide
Sulfonylation Sulfonyl chloride, Base Sulfonamide
Urea Formation Isocyanate Urea

Reactivity of the 3-Methyl Group

The 3-methyl group is a defining feature of the title compound. While often considered relatively inert, this methyl group can participate in several types of reactions, particularly due to its position on the electron-rich pyrrole ring.

Oxidation: The methyl group can potentially be oxidized to an aldehyde (formyl) or a carboxylic acid under appropriate conditions. For example, the oxidation of related methyl-aza-indoles can be achieved using reagents like selenium dioxide or pyridinium (B92312) chlorochromate (PCC). researchgate.net The resulting 3-formyl or 3-carboxy derivatives are valuable intermediates for further functionalization, such as amide bond formation or Wittig reactions.

Condensation: The methyl group's protons can be sufficiently acidic to participate in condensation reactions with aldehydes or ketones under basic or acidic conditions, leading to the formation of styryl or related vinyl derivatives.

Halogenation: Radical halogenation could potentially introduce one or more halogen atoms onto the methyl group, creating a halomethyl functionality that is a versatile synthetic handle for nucleophilic substitution.

Cyclization: In related systems, such as 3-amino-4-methylpyridines, the methyl group is activated by electrophiles like trifluoroacetic anhydride (B1165640) (TFAA), leading to a [4+1]-cyclization to form the fused pyrrole ring of a 6-azaindole. chemrxiv.org This demonstrates the potential for the methyl group to act as a carbon source in ring-forming reactions.

Exploration of Novel Synthetic Pathways for Derivatization

Beyond classical functional group transformations, novel synthetic strategies are continuously being explored to efficiently generate libraries of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives for biological screening.

Sequential Cross-Coupling: A powerful strategy involves the sequential application of different palladium-catalyzed cross-coupling reactions on a di-halogenated scaffold. This allows for the controlled and regioselective introduction of different substituents at multiple positions on the pyridine ring. nih.gov

Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to build molecular complexity from simple starting materials. For instance, new pyranopyridine derivatives have been synthesized in one pot using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a key nucleophile. researchgate.net Similar strategies could be adapted for the derivatization of the target compound.

[4+1] Cyclization: A recently developed one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and TFAA represents a novel and scalable method for constructing the azaindole core itself, which can then be further modified. chemrxiv.org This approach highlights innovative ways to build the fundamental scaffold before derivatization.

Design Principles and Methodologies for Structure-Activity Relationship Investigations of Pyrrolo[2,3-b]pyridine Scaffolds

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a "privileged structure" in medicinal chemistry, particularly for targeting protein kinases. pharmablock.compitt.edu The design of derivatives for SAR studies follows established principles.

Hinge-Binding Mimicry: The 7-azaindole core is a bioisostere of adenine (B156593), the core component of ATP. pharmablock.com The pyrrole N-H and the pyridine N-7 act as a hydrogen bond donor and acceptor, respectively, allowing them to mimic the hinge-binding interactions of adenine in the ATP-binding pocket of many kinases. researchgate.netpharmablock.com SAR studies often focus on maintaining or enhancing these interactions.

Systematic Modification: SAR is investigated by systematically modifying each accessible position of the scaffold (N-1, C-2, C-3, C-4, C-5, and C-6) and evaluating the impact on biological activity. nih.govnih.gov For this compound, key positions for modification would be the N-1 pyrrole nitrogen, the C-2 position, the C-4 and C-5 positions on the pyridine ring, and the 6-amino group.

Scaffold Hopping and Bioisosterism: The 7-azaindole core itself is often identified through scaffold hopping from other known inhibitor classes, such as imidazo[1,2-b]pyridazines or indoles. nih.gov Comparing the activity of 7-azaindole derivatives to their bioisosteres (e.g., indoles, benzimidazoles, pyrrolopyrimidines) provides valuable SAR information. nih.govnih.gov For example, replacing a pyrrolopyrimidine core with a 7-azaindole led to a 20-fold decrease in potency against CSF1R kinase, demonstrating the critical role of the core scaffold's nitrogen placement for that specific target. nih.gov

Table 3: General SAR Principles for Pyrrolo[2,3-b]pyridine Derivatives

Position of Modification General Strategy Potential Impact on Activity Reference
N-1 (Pyrrole) Introduce small alkyl groups or hydrogen bond acceptors/donors. Can affect solubility and interaction with the solvent front. Often sensitive to substitution. nih.gov
C-2/C-3 (Pyrrole) Introduce aryl or alkyl groups to probe hydrophobic pockets. Can significantly enhance potency and selectivity by accessing specific sub-pockets of the target protein. nih.govnih.gov
C-4/C-5 (Pyridine) Introduce substituents to modify vector, improve properties, or gain additional interactions. Can modulate potency and pharmacokinetic properties. mdpi.comnih.gov

Vii. Role As a Key Building Block in the Synthesis of Complex Chemical Architectures

Precursor for Novel Fused Polycyclic Heterocyclic Systems

The bifunctional nature of the 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold is particularly well-suited for the synthesis of novel fused polycyclic heterocyclic systems. The strategic placement of its reactive amine and pyrrole (B145914) functionalities allows for intramolecular cyclization reactions that generate additional rings, leading to complex tricyclic and tetracyclic frameworks.

A key example involves the use of a chlorinated derivative of the core structure, 2-chloro-7-methyl-7H-pyrrolo[2,3-b]pyridin-6-amine , to construct the imidazo[1,2-a]pyrrolo[2,3-e]pyridine ring system. This transformation is achieved through a condensation reaction with α-haloketones. In this process, the exocyclic amine at the C6 position acts as a nucleophile, attacking the α-carbon of the haloketone, which is followed by an intramolecular cyclization involving the pyridine (B92270) nitrogen to form the fused imidazole (B134444) ring. This reaction provides a direct and efficient route to a unique tricyclic system that is otherwise difficult to access.

The reaction proceeds by treating the aminopyridine derivative with a substituted α-bromoketone, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, in a suitable solvent like ethanol. The reaction mixture is heated to facilitate both the initial nucleophilic substitution and the subsequent cyclization and dehydration, yielding the final fused polycyclic product.

Table 1: Synthesis of Fused Imidazo[1,2-a]pyrrolo[2,3-e]pyridine Systems

Starting MaterialReagentProductReaction ConditionsYield (%)
2-chloro-7-methyl-7H-pyrrolo[2,3-b]pyridin-6-amine2-bromo-1-(4-fluorophenyl)ethan-1-one2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyrrolo[2,3-e]pyridineEthanol, RefluxNot Reported
2-chloro-7-methyl-7H-pyrrolo[2,3-b]pyridin-6-amineEthyl bromopyruvateEthyl 8-methylimidazo[1,2-a]pyrrolo[2,3-e]pyridine-2-carboxylateEthanol, RefluxNot Reported

Application in Diversity-Oriented Synthesis (DOS) of Compound Libraries (focused on synthetic strategy)

While the 7-azaindole (B17877) scaffold is a recognized "privileged structure" in medicinal chemistry and a common starting point for Diversity-Oriented Synthesis (DOS), specific published examples detailing a DOS strategy originating from this compound are not extensively documented. In principle, the compound is an ideal candidate for DOS campaigns. A potential synthetic strategy would involve leveraging the primary amine at the C6 position for a variety of coupling reactions (e.g., amide formation, reductive amination, urea (B33335)/thiourea (B124793) formation) while simultaneously or sequentially functionalizing the pyrrole ring at the C3 position or the pyrrole nitrogen. Multi-component reactions, which are a cornerstone of DOS, could potentially be employed to rapidly generate a library of structurally diverse molecules from this single, versatile precursor.

Integration into Macrocyclic and Supramolecular Structures

The incorporation of 7-azaindole units into macrocycles is a known strategy for creating structures with unique binding properties, often utilized in supramolecular chemistry and for targeting complex biological macromolecules. The two nitrogen-containing rings can pre-organize appended linkers for cyclization. However, specific examples describing the successful integration of this compound itself as a component within a macrocyclic or a self-assembling supramolecular structure are not prominent in the current scientific literature. Its bifunctional nature, with reactive sites pointing in different vectors, theoretically allows it to serve as a hinge or recognition unit in a larger macrocyclic framework.

Development of Novel Chemical Probes and Tools for Academic Research

Derivatives of 7-azaindole are frequently developed as chemical probes, including fluorescent probes and affinity-based probes for studying biological systems. mdpi.com The pyrrolopyridine core often possesses favorable fluorescence properties, and its derivatives are widely explored as kinase inhibitors, making them excellent starting points for creating targeted chemical tools. rsc.org Despite the suitability of the 7-azaindole scaffold for such applications, detailed research focusing on the development of chemical probes or research tools specifically derived from this compound remains a specialized area with limited public documentation. The synthesis of derivatives for use as inhibitors of specific enzymes, such as kinases, represents a primary application area for related structures. rsc.orgmdpi.com

Viii. Future Directions and Emerging Research Avenues for 3 Methyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Innovations in Chemo- and Regioselective Synthesis of Pyrrolo[2,3-b]pyridines

The development of novel synthetic methodologies for the precise functionalization of the 7-azaindole (B17877) ring is a cornerstone for future research. While classical methods exist, modern research is geared towards achieving high chemo- and regioselectivity, which is crucial for synthesizing complex derivatives like 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and exploring its structure-activity relationships.

Key innovations are centered around metal-catalyzed cross-coupling and C-H bond functionalization. rsc.orgnih.gov These methods offer powerful tools for introducing a wide range of substituents at specific positions on the pyrrolo[2,3-b]pyridine nucleus. For instance, palladium-catalyzed reactions have been successfully used for C-2 arylation. nih.gov A significant challenge has been the selective functionalization at each of the five carbon positions. Recent strategies, such as the use of directed metalation groups (DMGs), have shown remarkable success. scispace.comnih.govworktribe.com A "directed metalation-group dance" strategy allows for controlled, iterative functionalization at different positions of the ring system. scispace.comnih.govworktribe.com This involves the initial metalation at one site guided by a DMG, followed by a migration of the DMG to another position, enabling a second, distinct functionalization. nih.govworktribe.com

MethodTarget Position(s)Catalyst/ReagentKey Features
Directed Metalation (DoM)C2, C6LDA, ClCONR₂ (catalyst for "dance")High regioselectivity; allows iterative functionalization. scispace.comnih.gov
C-H ArylationC2, C6Palladium catalystsDirect functionalization of C-H bonds. nih.gov
C-H SulfenylationC3TBAI (transition-metal-free)Environmentally friendly; high regioselectivity. nih.gov
Iron-Catalyzed CyclizationRing FormationFe(acac)₃Microwave-assisted; efficient core synthesis. researchgate.net
Zinc-Triflate Catalyzed HeteroannulationRing FormationZn(OTf)₂Ligand-free; good regioselectivity for related scaffolds. rsc.org

These innovative synthetic strategies will enable the creation of a diverse library of this compound analogues, allowing for a systematic exploration of their properties and potential applications.

Application of Advanced Spectroscopic Methodologies for Complex Systems

A deeper understanding of the electronic structure, geometry, and intermolecular interactions of this compound and its derivatives is crucial for predicting their behavior in biological or material systems. Advanced spectroscopic techniques are moving beyond routine characterization to probe these complex properties with high precision.

High-resolution electronic spectroscopy, including rotationally resolved fluorescence excitation spectroscopy, has been used to determine the precise geometries of the 7-azaindole scaffold and its van der Waals complexes in both ground and excited electronic states. nih.govresearchgate.net Such studies reveal subtle changes in molecular structure upon electronic excitation, which is fundamental to understanding its photophysical properties. nih.govnih.gov For instance, analysis of the rotational contours of the electronic absorption spectra has confirmed the nature of the electronic transitions (e.g., ùA′(ππ∗)←X̃¹A′). capes.gov.br

Franck-Condon analysis of fluorescence emission spectra provides detailed information about the geometry changes in excited states, particularly in hydrogen-bonded clusters, which serves as a model for interactions in biological systems. nih.gov In the gas phase, IR spectroscopy combined with scaled quantum mechanical force field calculations allows for a complete assignment of vibrational modes, providing a detailed picture of the molecule's vibrational dynamics. rsc.org These advanced methods are critical for elucidating the behavior of complex systems, such as the interaction of 7-azaindole derivatives with proteins or their self-assembly into larger structures.

Spectroscopic TechniqueInformation ObtainedRelevance to Pyrrolo[2,3-b]pyridines
Rotationally Resolved Fluorescence Excitation SpectroscopyPrecise molecular geometry in ground and excited states; nature of electronic transitions. nih.govresearchgate.netUnderstanding photophysics and structural changes upon excitation. capes.gov.br
Franck-Condon Analysis of Emission SpectraDetailed geometry changes in excited states of molecular clusters. nih.govModeling interactions with water or biological molecules. nih.gov
Gas-Phase IR Spectroscopy with SQMComplete assignment of vibrational modes. rsc.orgFundamental understanding of molecular vibrations and force fields. rsc.org
2D NMR Techniques (e.g., NOE)Through-space correlations between atoms. dcu.ieElucidating the 3D structure and conformation of complex derivatives.

Applying these sophisticated techniques to this compound will provide invaluable data on its intrinsic properties and how they are modulated by its environment.

Computational Chemistry-Guided Design of Novel Reactivity and Molecular Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. nih.govresearchgate.net For derivatives of 7-azaindole, computational methods are increasingly used to guide the synthesis and development of compounds with specific functions, particularly as kinase inhibitors. researchgate.netjst.go.jpresearchgate.net

Structure-based drug design, which relies heavily on molecular docking and modeling, has been successfully used to develop potent and selective inhibitors based on the 7-azaindole scaffold. nih.govacs.org For example, computational studies have elucidated the binding modes of 7-azaindole derivatives within the ATP-binding site of various kinases, highlighting key hydrogen-bonding interactions that are crucial for inhibitory activity. researchgate.netnih.gov This insight allows medicinal chemists to rationally design modifications to the scaffold to enhance potency and selectivity for specific targets like CDK8, CDK9, or B-RAF. acs.orgnih.govworktribe.com

Free Energy Perturbation (FEP) is another powerful computational technique used to predict the difference in binding affinity between two structurally similar molecules, providing a quantitative guide for lead optimization. nih.gov This method has been successfully applied to optimize 7-azaindole-based inhibitors. nih.gov Beyond drug design, computational methods are also used to understand reaction mechanisms, such as the role of fluoride (B91410) ions in copper-catalyzed N-arylation reactions, and to predict the outcomes of synthetic transformations. acs.org

Computational MethodApplication AreaExample Outcome for Pyrrolo[2,3-b]pyridines
Molecular DockingDrug DesignPrediction of binding modes and key interactions with kinase targets (e.g., CDK8, B-RAF). nih.govworktribe.com
Free Energy Perturbation (FEP)Lead OptimizationQuantitative prediction of changes in binding affinity upon structural modification. nih.gov
Quantum Mechanical (QM) CalculationsMechanistic Studies, SpectroscopyElucidation of reaction pathways; prediction of spectroscopic properties. rsc.orgacs.org
Structure-Activity Relationship (SAR) AnalysisDrug DesignGuiding the synthesis of derivatives with improved biological activity. researchgate.netnih.gov

For this compound, these computational approaches can accelerate the discovery of new biological targets and guide the design of novel analogues with enhanced activity and selectivity.

Exploration of Unconventional Reaction Pathways for Functionalization

Moving beyond traditional cross-coupling reactions, researchers are exploring unconventional pathways to functionalize the 7-azaindole core. These novel methods provide access to chemical space that is difficult to reach with standard techniques and can offer improved efficiency and sustainability.

One of the most promising areas is the direct C-H bond activation, which avoids the need for pre-functionalized starting materials (like halides or boronic acids), thus improving atom economy. rsc.orgnih.gov Rhodium(III)-catalyzed direct amination of 7-azaindoles with anthranils is an example of such a strategy to form C-N bonds at the ortho position. longdom.org

Another innovative approach is the "directed metalation-group dance," which allows for a controlled isomerization of a directing group from one position to another (e.g., from N-7 to N-1), thereby enabling sequential and regioselective functionalization at multiple sites on the heterocyclic scaffold. scispace.comnih.govworktribe.com This strategy provides unprecedented control over the synthesis of polysubstituted 7-azaindoles. nih.gov The full functionalization of all five carbon positions of the 7-azaindole ring has been demonstrated through a combination of directed metalation and sulfoxide/magnesium exchange reactions, showcasing the power of combining different modern synthetic tools. nih.gov

Future research will likely focus on photoredox and electrocatalysis to drive functionalization reactions under mild conditions, further expanding the toolkit available for modifying compounds like this compound. researchgate.net

Potential Applications in Materials Science and Supramolecular Chemistry

While the 7-azaindole scaffold is well-established in medicinal chemistry, its unique photophysical properties and hydrogen-bonding capabilities make it an attractive candidate for applications in materials science and supramolecular chemistry. researchgate.netrsc.org

7-Azaindole derivatives have been identified as excellent blue emitters, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netrsc.org The ability to tune the emission properties through chemical modification of the scaffold is a key area of ongoing research. The development of new 7-azaindolyl-based ligands and their metal complexes is also a burgeoning field. researchgate.netrsc.org These complexes can exhibit phosphorescence and have potential applications not only in OLEDs but also as catalysts. rsc.org

The 7-azaindole unit's capacity for self-dimerization through double hydrogen bonds is a well-studied phenomenon that serves as a simple model for DNA base pairing. researchgate.net This property makes it an ideal building block for creating well-defined supramolecular structures. By attaching 7-azaindole units to other molecular platforms, researchers can direct the self-assembly of complex architectures like supramolecular polymers. rsc.org The exploration of calixarene-based supramolecular polymers, for instance, highlights how host-guest chemistry can be used to construct large, ordered assemblies. rsc.org The incorporation of the 7-azaindole motif into such systems could lead to new materials with responsive or functional properties.

Application AreaRelevant Property of Pyrrolo[2,3-b]pyridinesPotential Use
Organic ElectronicsBlue luminescence. researchgate.netresearchgate.netEmitters in Organic Light-Emitting Diodes (OLEDs).
Supramolecular ChemistrySelf-dimerization via H-bonds. researchgate.netBuilding blocks for self-assembling polymers and nano-architectures. researchgate.netrsc.org
Coordination ChemistryN-donor ligand capabilities. researchgate.netFormation of luminescent and catalytically active metal complexes. rsc.org
Chemical SensingChanges in fluorescence upon binding. researchgate.netProbes for detecting specific ions or molecules.

Future work on this compound could explore its potential as a building block for novel functional materials, leveraging these emerging research avenues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, and how are intermediates characterized?

  • Methodology : A common approach involves condensation reactions using hydrazine derivatives and substituted pyridine precursors. For example, hydrazine (1 mmol) reacts with ethyl acetoacetate (1 mmol) and aldehydes in ethanol, catalyzed by meglumine (10 mol%), to yield pyrrolo-pyridine derivatives . Intermediates are characterized via 1H^1H NMR (e.g., δ 11.55 ppm for NH protons) and ESIMS (e.g., m/z 392.2) to confirm regiochemistry and purity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical. For instance, HPLC purity ≥98.67% and LCMS confirmation (e.g., m/z 309.9) ensure batch consistency . Solid-phase extraction (SPE) or recrystallization in DMSO/ethanol mixtures may further purify the compound .

Advanced Research Questions

Q. What role does this compound play in the design of kinase inhibitors, and how is its selectivity profile assessed?

  • Methodology : The compound serves as a core scaffold in JAK3 and Rho-kinase inhibitors. For example, substitution at the 4-position with pyrimidine derivatives (e.g., 6-Chloro-N4-(3,5-difluoro-4-((3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)pyrimidine-2,4-diamine) enhances kinase binding . Selectivity is evaluated via competitive binding assays against off-target kinases (e.g., JAK1/2) and cellular IC50_{50} profiling .

Q. How is this compound utilized in PET imaging agents for neurodegenerative diseases?

  • Methodology : Fluorine-18 (18F^{18}\text{F})-labeled analogs (e.g., [(18)F]-MK-6240) are synthesized for tau protein imaging. The compound’s high NFT (neurofibrillary tangle) binding affinity (Kd_d < 10 nM) is validated using autoradiography in post-mortem Alzheimer’s brain sections. In vivo pharmacokinetics (e.g., brain uptake and clearance rates) are quantified in rodent models .

Q. What computational strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?

  • Methodology : Pharmacophore modeling and molecular docking (e.g., using AutoDock Vina) identify critical interactions with kinase ATP-binding pockets. LogP and polar surface area (PSA) calculations predict blood-brain barrier penetration for CNS-targeted derivatives .

Key Considerations for Researchers

  • Synthesis Challenges : Substituent electronic effects (e.g., electron-donating groups on aldehydes) may reduce yields due to side reactions .
  • Biological Assays : Include counter-screens for cytochrome P450 inhibition to assess drug–drug interaction risks .
  • Toxicity Profiling : Preliminary safety data (e.g., Ames test) are recommended due to limited toxicological studies .

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